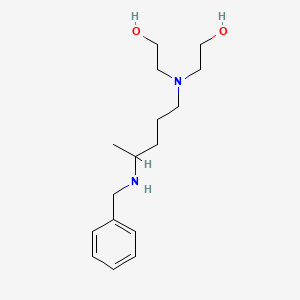
2,2'-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamino group attached to a pentyl chain, which is further connected to an azanediyl group, making it a unique structure with potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of benzyl azide with a suitable precursor compound in the presence of a catalyst such as copper sulfate and a reducing agent like sodium ascorbate . The reaction is carried out in methanol, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
Uniqueness
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific structural features, such as the benzylamino group and the pentyl chain, which confer distinct chemical and biological properties compared to similar compounds .
This detailed article provides a comprehensive overview of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2-[4-(benzylamino)pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H28N2O2/c1-15(17-14-16-7-3-2-4-8-16)6-5-9-18(10-12-19)11-13-20/h2-4,7-8,15,17,19-20H,5-6,9-14H2,1H3 |
InChI Key |
QMSJGJWBTLYWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCO)CCO)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
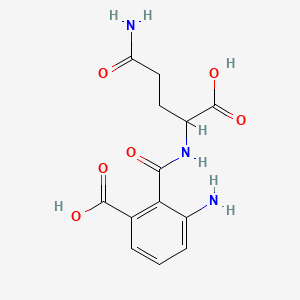
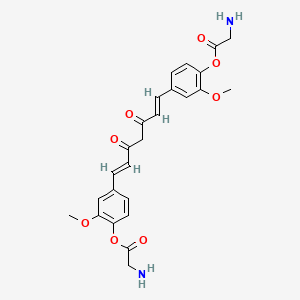
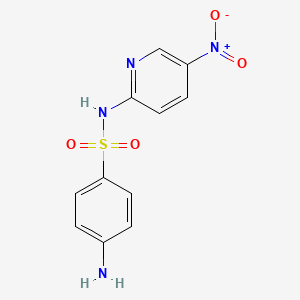
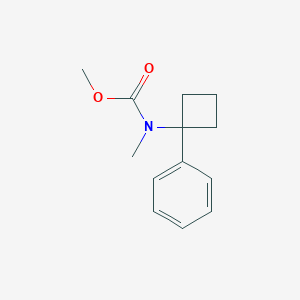
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
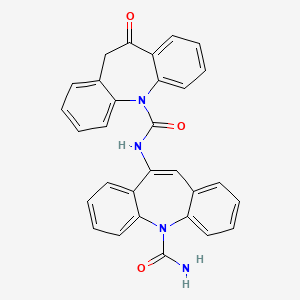
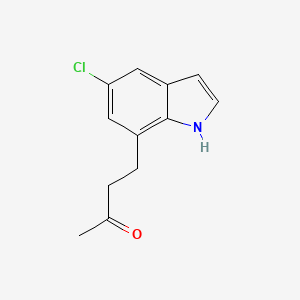

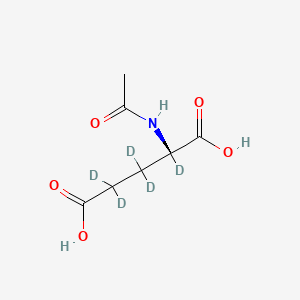
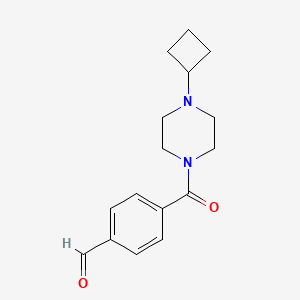
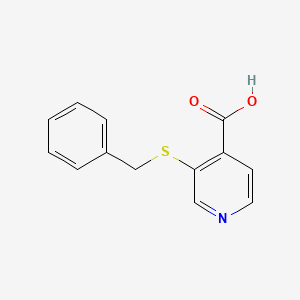
![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
